N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a thiazole ring
Properties
Molecular Formula |
C16H21N3O3S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-4-15(20)17-16-19(12-7-5-11(6-8-12)18(2)3)13-9-24(21,22)10-14(13)23-16/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI Key |
NRAQPVLRBZSCKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the dimethylamino group. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a thioamide under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide
- N-[(2E)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Uniqueness
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its photophysical properties also make it distinct from other similar compounds, providing unique applications in fluorescence and sensing technologies.
Biological Activity
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with detailed research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Dimethylamino group
- Phenyl ring
- Thiazole ring
This unique configuration contributes to its diverse chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 367.5 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer effects. In vitro studies reveal that it can inhibit the proliferation of cancer cells. For example:
- Breast Cancer Cells (MDA-MB-231) : The compound demonstrated a complete disturbance of colony growth at concentrations of 1 and 2 μM.
- Pancreatic Cancer Cells (Panc-1) : It significantly affected colony formation and reduced cell viability, especially at higher concentrations.
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | Effect on Colony Growth |
|---|---|---|
| MDA-MB-231 | 1 | Complete inhibition |
| MDA-MB-231 | 2 | Complete inhibition |
| Panc-1 | 1 | Significant reduction |
| Panc-1 | 2 | Strong effect |
The mechanism through which this compound exerts its biological effects is not fully understood but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various biochemical pathways critical to cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the compound's biological activity:
- Study on Anticancer Effects : A recent study highlighted the effectiveness of the compound in inhibiting the growth of both breast and pancreatic cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to greater cell death.
- Structure-Activity Relationship (SAR) : Investigations into structural analogs of the compound revealed that modifications to the dimethylamino group significantly influenced its anticancer activity. Compounds with electron-withdrawing groups showed enhanced efficacy compared to their counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
